2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group and two thiophene rings
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in the advancement of organic semiconductors and organic field-effect transistors .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s molecular weight is 112193, which could influence its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of therapeutic properties .
Action Environment
It is known that the properties of thiophene derivatives can be influenced by the environment in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an amine derivative under appropriate conditions.
Attachment of Thiophene Rings: The thiophene rings can be attached through a series of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxamide share structural similarities with 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide.
Furan Derivatives: Compounds like 2,5-dimethylfuran and 3-furancarboxamide are structurally related to the furan ring present in the compound.
Uniqueness
The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts distinct electronic and chemical properties. This combination makes it a versatile compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-10-8-13(11(2)19-10)16(18)17-15(12-5-7-20-9-12)14-4-3-6-21-14/h3-9,15H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBQGUQZIYBAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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